molecular formula C15H16BrN5O4 B2681004 1-(3-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-oxopropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2097909-93-6

1-(3-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-oxopropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2681004
CAS No.: 2097909-93-6
M. Wt: 410.228
InChI Key: JGLJPMGQGDESQA-UHFFFAOYSA-N
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Description

1-(3-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-oxopropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that features a bromopyrimidine moiety linked to a pyrrolidine ring, which is further connected to a tetrahydropyrimidine-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-oxopropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps:

    Formation of the Bromopyrimidine Moiety: This step involves the bromination of pyrimidine derivatives under controlled conditions.

    Pyrrolidine Ring Formation: The pyrrolidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Linking the Bromopyrimidine to Pyrrolidine: This is achieved through nucleophilic substitution reactions where the bromopyrimidine reacts with a nucleophile to form the desired linkage.

    Formation of the Tetrahydropyrimidine-Dione Structure: This involves cyclization and condensation reactions to form the final tetrahydropyrimidine-dione structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-oxopropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the bromopyrimidine moiety or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

1-(3-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-oxopropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules.

    Materials Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(3-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-oxopropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromopyridine-3-boronic acid
  • (1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol

Uniqueness

1-(3-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-oxopropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific structural features, such as the combination of bromopyrimidine, pyrrolidine, and tetrahydropyrimidine-dione moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[3-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN5O4/c16-10-7-17-14(18-8-10)25-11-1-4-21(9-11)13(23)3-6-20-5-2-12(22)19-15(20)24/h2,5,7-8,11H,1,3-4,6,9H2,(H,19,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLJPMGQGDESQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)CCN3C=CC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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